

Spectroscopic Characterization of Furan-2,5-dicarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **Furan-2,5-dicarbaldehyde**

Cat. No.: **B019676**

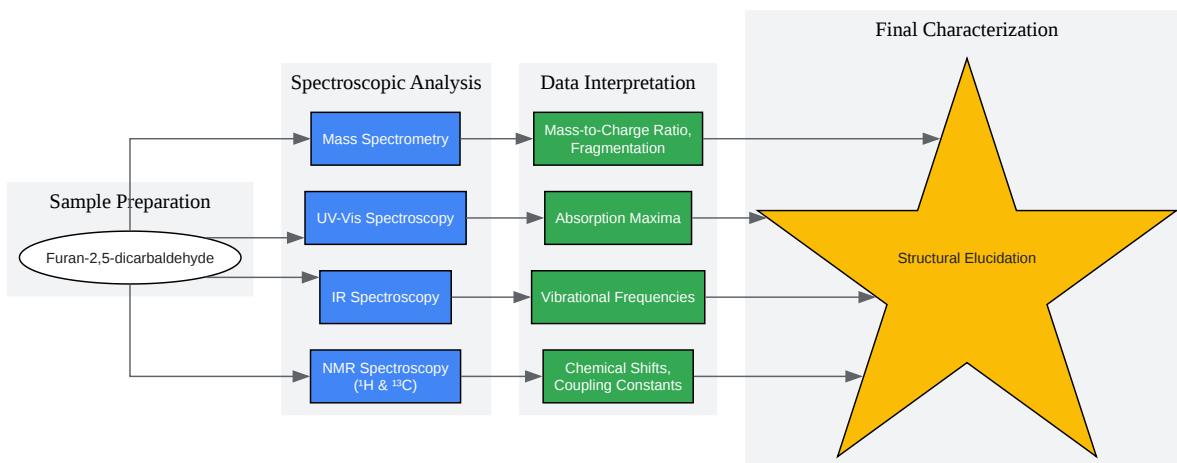
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Introduction

Furan-2,5-dicarbaldehyde (also known as 2,5-diformylfuran or DFF) is a versatile organic compound derived from biomass.^{[1][2]} It consists of a central furan ring substituted with aldehyde groups at the 2 and 5 positions.^[1] As a key platform chemical, it serves as a building block for the synthesis of various valuable products, including polymers, pharmaceuticals, and antifungal agents.^{[1][2]} Its applications include use as a replacement for glutaraldehyde in enzyme immobilization and in the preparation of polyimine vitrimers.^[1] Given its significance, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the spectroscopic characterization of **Furan-2,5-dicarbaldehyde**, including detailed experimental protocols and a summary of key spectral data.

General Workflow for Spectroscopic Characterization

The structural elucidation of **Furan-2,5-dicarbaldehyde** involves a multi-faceted approach employing various spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and electronic properties of the compound. The general workflow is outlined below.

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Caption: Workflow for the spectroscopic characterization of **Furan-2,5-dicarbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **Furan-2,5-dicarbaldehyde**, both ^1H and ^{13}C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.^[3]
- Sample Preparation: Approximately 10-20 mg of **Furan-2,5-dicarbaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).^[3]
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.^[3]

- ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Furan-2,5-dicarbaldehyde** is simple due to the molecule's symmetry.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.86	Singlet	2H	Aldehydic Protons (-CHO)
7.39	Singlet	2H	Furan Ring Protons (H3, H4)
Solvent: CDCl_3			

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum shows three distinct signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
179.4	Aldehydic Carbon (C=O)
154.4	Furan Ring Carbon (C2, C5)
119.4	Furan Ring Carbon (C3, C4)
Solvent: CDCl_3 . ^[4]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]
- Sample Preparation: For solid samples, a small amount of **Furan-2,5-dicarbaldehyde** powder is placed directly onto the ATR crystal, and firm contact is ensured with a pressure clamp.[3] A background spectrum of the empty crystal is recorded first and automatically subtracted from the sample spectrum.[3]
- Data Acquisition: Spectra are typically recorded over a range of 4000–400 cm^{-1} with a resolution of 4 cm^{-1} .[3]

IR Spectral Data

The IR spectrum of **Furan-2,5-dicarbaldehyde** shows characteristic absorption bands for its key functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	C-H stretching (furan ring)
~2850, ~2750	Medium	C-H stretching (aldehyde)
~1680	Strong	C=O stretching (conjugated aldehyde)
~1570	Medium-Strong	C=C stretching (furan ring)
~1020	Strong	C-O-C stretching (furan ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

- Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source is standard. This is often coupled with a Gas Chromatograph (GC) for sample introduction and

separation.[3]

- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane or hexane.[3]
- Data Acquisition (GC-MS):
 - GC: A capillary column is used for separation. The oven temperature is programmed to ramp (e.g., from 50 °C to 250 °C) to ensure analyte separation.[3]
 - MS: EI ionization is typically performed at 70 eV. The mass analyzer scans a mass range that includes the expected molecular ion (e.g., m/z 30-200).[3][5]

Mass Spectrometry Data

The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

m/z	Relative Intensity	Assignment
124	High	[M] ⁺ (Molecular Ion)
95	High	[M-CHO] ⁺
67	Medium	[M-CHO-CO] ⁺
39	High	[C ₃ H ₃] ⁺

The molecular ion peak at m/z 124 corresponds to the molecular weight of **Furan-2,5-dicarbaldehyde** (C₆H₄O₃).[6][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[3]

- Sample Preparation: A stock solution of **Furan-2,5-dicarbaldehyde** is prepared in a UV-grade solvent such as ethanol. This solution is then diluted to a concentration (typically 10^{-4} to 10^{-5} M) that ensures the absorbance is within the instrument's linear range (usually below 1.0).[3]
- Data Acquisition: The absorbance is measured over a wavelength range of approximately 200–400 nm. A blank spectrum of the solvent is used as a reference.

UV-Vis Spectral Data

Furan-2,5-dicarbaldehyde, with its conjugated system of the furan ring and two aldehyde groups, exhibits characteristic absorption in the UV region.

λ_{max} (nm)	Molar Absorptivity (ε)	Solvent	Assignment
~280-290	~15,000 L mol ⁻¹ cm ⁻¹	Ethanol	$\pi \rightarrow \pi^*$ transition

Note: The exact λ_{max} and ϵ can vary slightly depending on the solvent.

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